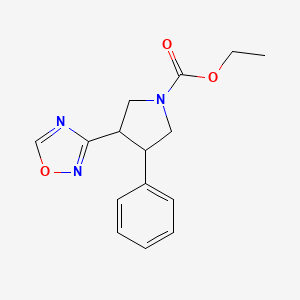

ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-2-20-15(19)18-8-12(11-6-4-3-5-7-11)13(9-18)14-16-10-21-17-14/h3-7,10,12-13H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCRLCYRFTWVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of the Pyrrolidine Nitrogen

The introduction of the ethyl carboxylate group at the pyrrolidine nitrogen is typically achieved via Mitsunobu reaction or direct alkylation. For instance, Boc-protected pyrrolidine intermediates are reacted with ethyl bromoacetate in the presence of a base like potassium carbonate, followed by deprotection under acidic conditions. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable efficient O-alkylation of hydroxyl-containing precursors with ethanol derivatives.

Phenyl Group Incorporation

The phenyl group at position 4 of the pyrrolidine ring is introduced early in the synthesis. A Friedel-Crafts alkylation or Suzuki-Miyaura coupling may be used. For example, reacting pyrrolidine-4-boronic acid with bromobenzene under palladium catalysis achieves selective aryl incorporation. Yields exceeding 80% are reported when using tetrakis(triphenylphosphine)palladium(0) and cesium carbonate in dioxane at 90°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in cyclocondensation steps, while ethanol or acetic acid is preferred for acid-catalyzed cyclizations. Elevated temperatures (80–100°C) are generally required for oxadiazole formation, but prolonged heating risks decomposition, necessitating reaction monitoring via TLC or HPLC.

Catalytic Systems

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity is assessed by HPLC (>95% purity required for pharmaceutical intermediates). Structural confirmation relies on:

Challenges and Mitigation Strategies

Side Reactions

Competing pathways, such as over-alkylation or oxadiazole ring-opening, are minimized by:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Medicinal Chemistry : The compound is being investigated as a lead candidate for developing new therapeutic agents. Its oxadiazole moiety is known for diverse biological activities, including antimicrobial and anticancer properties. Research indicates that compounds with oxadiazole structures often exhibit significant interactions with cellular targets such as enzymes and receptors involved in disease pathways .

Case Studies :

- Anticancer Activity : In vitro studies have shown that derivatives of oxadiazole can inhibit cancer cell proliferation. Ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate has been tested for its ability to induce apoptosis in various cancer cell lines, showcasing potential as an anticancer agent.

- Antimicrobial Properties : Research has indicated that this compound exhibits significant antimicrobial activity against several bacterial strains, suggesting its potential use as an antibiotic or antifungal agent.

Agricultural Applications

Pesticide Development : The compound's biological activity extends to agricultural applications where it may serve as a pesticide or fungicide. Its ability to disrupt microbial growth makes it a candidate for developing environmentally friendly agricultural chemicals.

Case Studies :

- Fungicidal Activity : Studies have demonstrated that compounds similar to this compound can effectively inhibit fungal pathogens in crops, leading to improved plant health and yield.

Material Science Applications

The unique chemical structure of this compound positions it as a potential candidate for creating novel materials with specific properties. Its incorporation into polymer matrices could enhance material performance through improved thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular energy production and the accumulation of reactive oxygen species (ROS), ultimately resulting in cell death .

Comparison with Similar Compounds

Research Findings and Methodological Insights

- Crystallography : SHELX-based refinements (e.g., SHELXL) are critical for resolving the stereochemistry of such compounds, particularly the puckering of the pyrrolidine ring and oxadiazole orientation .

- Computational Modeling : B3LYP/DFT methods reliably predict vibrational spectra (e.g., IR, CD) and electronic properties, aiding in the design of derivatives with optimized bioactivity .

Biological Activity

Ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate is a synthetic organic compound that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Compound Overview

The chemical structure of this compound includes a pyrrolidine ring and an oxadiazole moiety, which are known for their pharmacological significance. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms that contributes to the compound's biological properties.

Biological Activities

Research indicates that compounds containing oxadiazole moieties often exhibit a range of biological activities, including:

- Antimicrobial Activity : this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in treating infections .

- Anticonvulsant Properties : Preliminary studies suggest that this compound may possess anticonvulsant activity. Related compounds with similar structures have been evaluated for their efficacy in seizure models, indicating a promising avenue for further research .

- Anticancer Potential : The compound's interaction with specific cellular targets may lead to anticancer effects. Research has highlighted the role of oxadiazole derivatives in inhibiting cancer cell proliferation, making them candidates for drug development in oncology .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for optimizing its therapeutic potential.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized using microwave-assisted synthesis or one-pot reactions to enhance yield and reduce reaction times.

Table 1: Comparison of Biological Activities

Case Studies

Several studies have focused on the biological activity of related compounds to elucidate the potential effects of this compound:

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various oxadiazole derivatives and found significant activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound may exhibit similar effects .

- Anticonvulsant Screening : In anticonvulsant screening using pentylenetetrazole (PTZ) models, compounds structurally related to ethyl 3-(1,2,4-oxadiazol-3-y)-4-pheny-pyrrolidine were shown to provide protection against induced seizures .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis routes are common, starting with pyrrolidine ring formation followed by oxadiazole cyclization. Key steps include:

- Ring construction : Cyclocondensation of β-keto esters with amines to form the pyrrolidine core .

- Oxadiazole formation : Reaction of nitrile intermediates with hydroxylamine under controlled pH (6–7) and temperature (60–80°C) .

- Esterification : Ethyl ester introduction via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol) .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio for cyclization) and solvent polarity (DMF for polar intermediates) to improve yields .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, oxadiazole carbons at δ 155–160 ppm) .

- XRD : Single-crystal X-ray diffraction confirms stereochemistry (e.g., pyrrolidine ring puckering) and bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 314.12) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- Methodological Answer :

- Comparative SAR Studies : Replace the phenyl group with fluorophenyl or methoxyphenyl analogs to assess kinase inhibition changes. Use in vitro kinase assays (e.g., ATP-Glo™) .

- Oxadiazole Modifications : Substitute the 1,2,4-oxadiazole with 1,3,4-oxadiazole to evaluate metabolic stability via microsomal assays .

- Data Interpretation : Correlate IC₅₀ values with substituent electronic profiles (Hammett constants) and steric parameters (Taft indices) .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases (e.g., EGFR). Validate with MD simulations (GROMACS) to assess binding stability .

- Pharmacophore Mapping : Identify critical features (e.g., oxadiazole as H-bond acceptor, phenyl group for hydrophobic interactions) using MOE or Phase .

- ADMET Prediction : Employ SwissADME or pkCSM to estimate solubility (LogP ~2.5) and CYP450 inhibition risks .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Re-test the compound under uniform conditions (e.g., 10% FBS in DMEM, 48h incubation) .

- Structural Validation : Confirm batch purity (>95% via HPLC) and stereochemistry (CD spectroscopy) to rule out enantiomeric interference .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.